![molecular formula C25H14Br2O B2989053 2',7'-Dibromospiro[fluorene-9,9'-xanthene] CAS No. 1346002-88-7](/img/structure/B2989053.png)

2',7'-Dibromospiro[fluorene-9,9'-xanthene]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

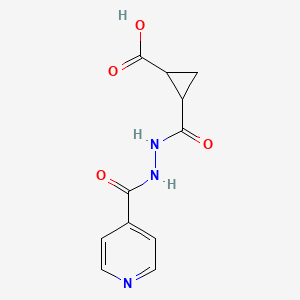

“2’,7’-Dibromospiro[fluorene-9,9’-xanthene]” is a chemical compound with the molecular formula C25H14Br2O . It is used in the development of organic electronic devices due to its high photoluminescence and electroluminescent quantum efficiency . It has also been used in the creation of hole transport layers for red and green phosphorescent organic light-emitting diodes (PHOLEDs) .

Synthesis Analysis

The synthesis of 2’,7’-Dibromospiro[fluorene-9,9’-xanthene] involves heating a mixture of phenol and 2,7-dibromo-9-fluorone in a nitrogen atmosphere, followed by a drop of methylsulfonic acid. The reaction is continued at 150 °C for 8 hours .

Molecular Structure Analysis

The molecular structure of “2’,7’-Dibromospiro[fluorene-9,9’-xanthene]” is complex, with a heavy atom count of 28 . The InChI code for this compound is 1S/C25H14Br2O/c26-15-9-11-23-21(13-15)25(22-14-16(27)10-12-24(22)28-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 490.2 g/mol . It has a topological polar surface area of 9.2 Ų and a XLogP3-AA value of 7.7 . The compound is solid at room temperature .

Scientific Research Applications

Perovskite Solar Cells

2’,7’-Dibromospiro[fluorene-9,9’-xanthene] has been evaluated as a hole-transporting material (HTM) in perovskite solar cells . The compound’s structure allows for easy derivatization, making it a versatile candidate for fine-tuning the photovoltaic properties of solar cells. It contributes to improved power conversion efficiency due to its deep HOMO level and good interface contact with perovskite layers.

Light-Emitting Diodes (LEDs)

In the domain of organic electronics, this compound serves as a core unit for developing hole transport layers in red and green phosphorescent OLEDs . Its high glass-transition temperature and photophysical properties lead to devices with high efficiency and low efficiency roll-off, which are crucial for stable and long-lasting LEDs.

Mechanism of Action

Target of Action

It’s known that this compound is used in the preparation of small molecules for organic light-emitting diodes (oleds) . Therefore, it can be inferred that its targets could be the light-emitting components in OLEDs.

Mode of Action

It’s known that this compound is used as a building block in the synthesis of hole-transporting materials . These materials facilitate the movement of positive charges (holes) in OLEDs, which is crucial for the light-emitting process.

Result of Action

The use of 2’,7’-Dibromospiro[fluorene-9,9’-xanthene] in the synthesis of hole-transporting materials results in improved performance of OLEDs . The devices exhibit high photoluminescence and electroluminescent quantum efficiency .

Future Directions

properties

IUPAC Name |

2',7'-dibromospiro[fluorene-9,9'-xanthene] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14Br2O/c26-15-9-11-23-21(13-15)25(22-14-16(27)10-12-24(22)28-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLHVYGIYQIGDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)OC6=C4C=C(C=C6)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',7'-Dibromospiro[fluorene-9,9'-xanthene] | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2988971.png)

![2-chloro-6-fluoro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2988972.png)

![7-(4-Ethoxyphenyl)-1,3-dimethyl-5-methylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2988975.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}cyclohexan-1-amine](/img/structure/B2988977.png)

![(Z)-ethyl 2-(2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2988980.png)

![7-Chloro-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2988984.png)

![3-{2-[2-(2,4-dinitrophenyl)cyclohexyliden]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2988988.png)